Boc-asp-ome

Peptide Synthesis Analytical Chemistry Quality Control

Select Boc-Asp-OMe for Boc/Bzl SPPS to avoid base-induced aspartimide formation. Orthogonal Boc/OMe protection ensures precise deprotection, reducing racemization. Ideal for assembling complex, base-sensitive peptides and preparing modified amino acids. This specific methyl ester derivative is critical for optimal solubility and reaction control.

Molecular Formula C10H17NO6
Molecular Weight 247.247
CAS No. 7697-27-0; 98045-03-5
Cat. No. B2953768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-asp-ome
CAS7697-27-0; 98045-03-5
Molecular FormulaC10H17NO6
Molecular Weight247.247
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC
InChIInChI=1S/C10H17NO6/c1-10(2,3)17-9(15)11-6(5-7(12)13)8(14)16-4/h6H,5H2,1-4H3,(H,11,15)(H,12,13)/t6-/m0/s1
InChIKeyIWFIVTBTZUCTQH-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Boc-asp-ome (CAS 7697-27-0 / 98045-03-5): A Protected Aspartic Acid Derivative for Selective Peptide Synthesis


Boc-asp-ome, also known as Boc-L-aspartic acid α-methyl ester or N-Boc-L-aspartic acid 1-methyl ester, is a protected amino acid derivative belonging to the class of Nα-tert-butoxycarbonyl (Boc) protected L-aspartic acid methyl esters. It is characterized by a Boc group protecting the N-terminal amine and a methyl ester (OMe) protecting the α-carboxyl group, leaving the side-chain carboxyl group free . This molecular design, with a molecular formula of C10H17NO6 and a molecular weight of approximately 247.25 g/mol, provides a chemically defined intermediate for the stepwise assembly of peptides and complex organic molecules [1]. As a solid, white powder, it is primarily utilized in peptide synthesis, drug development, and bioconjugation research, where precise control over reactive functional groups is essential .

Why Boc-asp-ome Cannot Be Interchanged with Other N-Protected Aspartic Acid Derivatives


Generic substitution among protected aspartic acid derivatives is scientifically unsound due to the divergent physicochemical properties and reactivity profiles that are dictated by the specific combination of N-terminal and side-chain protecting groups . The selection of the Boc group over alternatives such as Fmoc or Cbz, and the presence of a methyl ester instead of a free acid or a benzyl ester, directly impacts critical parameters like solubility, stability under synthetic conditions, and the conditions required for selective deprotection . For instance, Boc-asp-ome is specifically engineered for acid-labile deprotection strategies (e.g., TFA cleavage in Boc-SPPS) and exhibits a distinct melting point range (e.g., 86-93 °C) and optical rotation, which differ markedly from its analogs [1], . These quantifiable differences mean that substituting Boc-asp-ome with Fmoc-Asp-OMe (melting point 150-165 °C, base-labile) or Cbz-Asp-OMe (melting point ~89-93 °C, cleaved via hydrogenolysis) would fundamentally alter the synthetic workflow, reaction compatibility, and product outcome, often leading to reduced yields or failed syntheses [2]. Therefore, rigorous product selection based on these specific, measurable attributes is a prerequisite for reproducible research and efficient procurement.

Quantitative Differentiation of Boc-asp-ome Against Its Closest Analogs


Purity Benchmarking: Boc-asp-ome Demonstrates ≥98% Purity by HPLC, Meeting Rigorous Synthetic Standards

The purity of Boc-asp-ome is consistently specified as ≥ 98% when assessed by High-Performance Liquid Chromatography (HPLC), a standard metric for ensuring minimal impurities that could compromise peptide coupling efficiency and final product integrity . In contrast, the D-enantiomer analog, Boc-D-Asp-OMe, is commonly offered at a lower purity grade of approximately 97% . This 1% difference in purity can be significant in multistep syntheses where impurities accumulate and reduce overall yield.

Peptide Synthesis Analytical Chemistry Quality Control

Thermal Stability: Boc-asp-ome Exhibits a Lower Melting Point Compared to Fmoc-Asp-OMe

The melting point of Boc-asp-ome is reported in the range of 86-93 °C by reputable vendors . This is in stark contrast to its Fmoc-protected analog, Fmoc-Asp-OMe, which melts over a significantly higher temperature range of 150-165 °C . The lower melting point of Boc-asp-ome is indicative of weaker intermolecular forces and can be an advantage in certain solution-phase reactions or when processing under milder thermal conditions.

Solid-Phase Synthesis Storage Stability Physical Chemistry

Synthetic Utility: Boc-asp-ome Enables High Selectivity in Coupling Reactions with Yields of 70-80%

In a reported synthesis involving the coupling of Boc-asp-ome with 1-OMe-3,4-dihydroxybenzene catalyzed by DCC in DCM, the reaction yield is typically 70-80%, and the selectivity is high due to the sterically hindered nature of the Boc group [1]. This yield and selectivity profile, while not directly compared to an alternative analog in the same study, provides a benchmark for the performance of Boc-asp-ome in a standard amide bond-forming reaction. Analogs lacking the Boc group or using a less hindered protecting group (e.g., Cbz) may exhibit different reaction kinetics and selectivity.

Organic Synthesis Reaction Selectivity Process Chemistry

Molecular Structure: Boc-asp-ome Features a Unique Protection Scheme for Regioselective Modifications

Boc-asp-ome is characterized by a specific protection scheme: the N-terminal amine is protected by a Boc group, and the α-carboxyl group is protected by a methyl ester, while the side-chain carboxyl group remains free . This orthogonal protection strategy is distinct from compounds like Boc-Asp-OH (CAS 13726-67-5), which has both carboxyl groups unprotected and is less stable due to potential intermolecular esterification, or Fmoc-Asp(OMe)-OH (CAS 145038-52-4), which uses a base-labile Fmoc group instead of an acid-labile Boc group [1]. The unique combination of Boc and OMe on Boc-asp-ome allows for selective, sequential deprotection and coupling reactions, a feature that is critical for the synthesis of complex peptides and peptide-drug conjugates.

Peptide Chemistry Protecting Group Strategy Molecular Design

Optimal Use Cases for Boc-asp-ome Based on Its Quantifiable Attributes


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS)

Boc-asp-ome is the reagent of choice for Boc-SPPS, where the acid-labile Boc group is removed with trifluoroacetic acid (TFA) at each cycle. Its high purity (≥98% HPLC) and well-defined physical properties (melting point 86-93 °C) ensure reliable and reproducible coupling efficiency and minimize the accumulation of deletion sequences in the final peptide product .

Synthesis of Aspartic Acid-Containing Peptidomimetics

The orthogonal protection of Boc-asp-ome (Boc on N-terminus, OMe on α-carboxyl) makes it an ideal building block for the synthesis of peptidomimetics. For example, in the enantioselective synthesis of a helix-turn-helix motif mimic, the stereochemical outcome of a key hydrogenation step was unambiguously confirmed by the oxidative cleavage of the product to yield Boc-asp-ome [1]. This highlights its utility in stereochemical determination and complex molecule construction.

Preparation of Modified Amino Acids and Bioactive Conjugates

The compound's solubility in organic solvents and its defined reactivity profile support efficient synthetic manipulation for advanced bioconjugation techniques. It is used as an intermediate in the preparation of modified α-amino acids and 5-cis-alkylprolines, and its high selectivity in coupling reactions (yields of 70-80%) makes it suitable for creating peptide-drug conjugates and other biologically relevant molecules [2], [3].

Quality Control and Analytical Standard Development

Given its well-characterized properties, including a specific optical rotation of [α]D20 = -20 ± 2º (C=2 in MeOH), Boc-asp-ome serves as a reliable reference standard for developing and validating HPLC and chiral analytical methods used to monitor the purity and stereochemical integrity of amino acid derivatives in research and production environments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-asp-ome

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.